![molecular formula C14H20ClNO2 B5180253 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine, also known as CMMP, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent. CMMP belongs to the class of compounds known as morpholines, which have been shown to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may exert its cytotoxic effects by inducing apoptosis in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to increase the expression of pro-apoptotic proteins, such as Bax, and decrease the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may also inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential as a therapeutic agent. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is its relative ease of synthesis. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine can be synthesized using simple reaction conditions and is readily available.
One limitation of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its therapeutic potential. In addition, the mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For the study of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine include further investigation of its mechanism of action and potential as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4-methylphenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been studied for its potential as a therapeutic agent, particularly for the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages.
Propiedades
IUPAC Name |
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSZNNJIKUNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

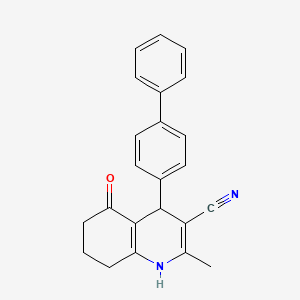
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
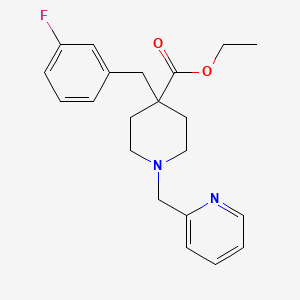
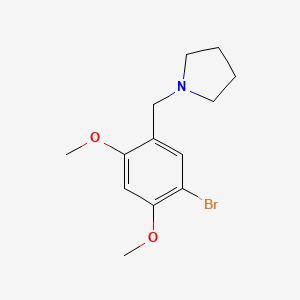
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
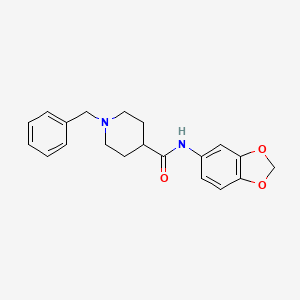
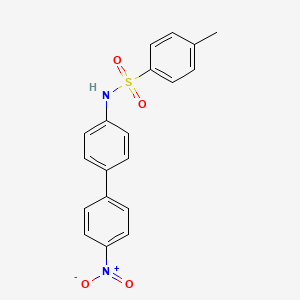
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)
![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)